molecular formula C9H9N3S2 B14387405 N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide CAS No. 87504-26-5

N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide

Cat. No.: B14387405
CAS No.: 87504-26-5
M. Wt: 223.3 g/mol
InChI Key: DGVORAIGIDADAD-UHFFFAOYSA-N
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Description

N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide is a heterocyclic compound that belongs to the benzimidazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide can be achieved through several methods. One common approach involves the reaction of N-methylbenzimidazole with carbon disulfide in the presence of a base, followed by the addition of an amine to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a simpler structure.

    Thiabendazole: A benzimidazole derivative with antifungal properties.

    Albendazole: Another benzimidazole derivative used as an anthelmintic.

Uniqueness

N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide is unique due to the presence of both a thioamide group and a benzimidazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

87504-26-5

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

N-methyl-2-sulfanylidene-3H-benzimidazole-1-carbothioamide

InChI

InChI=1S/C9H9N3S2/c1-10-8(13)12-7-5-3-2-4-6(7)11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14)

InChI Key

DGVORAIGIDADAD-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1C2=CC=CC=C2NC1=S

Origin of Product

United States

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